molecular formula C17H16N2O4 B2783305 N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-30-2

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2783305
CAS RN: 953138-30-2
M. Wt: 312.325
InChI Key: BTQYVPOEJLKERL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Antifungal Applications

One study describes the synthesis of heterocyclic compounds, including derivatives similar to the queried compound, focusing on their antifungal effects. These compounds were evaluated against several fungi species, showing significant antifungal activity comparable to ketoconazole, a standard antifungal medication. This suggests potential applications in developing new antifungal agents (Kaplancıklı et al., 2013).

Herbicide Inhibition

Another research area is the inhibition of fatty acid synthesis in green algae by chloroacetamide herbicides. The study includes compounds with structures resembling the queried chemical, demonstrating their use in controlling various weeds in agricultural settings. This indicates the compound's potential role in the development of herbicides (Weisshaar & Böger, 1989).

Photochromic Properties

Research into the photochromic properties of heterocyclic compounds, including those structurally similar to the queried compound, highlights their potential in developing materials that change color under UV irradiation. These materials could have applications in optical storage, photodynamic therapy, and as molecular switches (Aiken et al., 2014).

Antiprotozoal Activity

Compounds with a similar structure to the queried chemical have been synthesized and tested for their antiprotozoal activity. One study focused on compounds exhibiting strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).

Chemical Reactions and Synthesis

Research into the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other heteroaromatic compounds outlines methodologies for synthesizing complex heteroaromatic structures. This has implications for the development of pharmaceuticals and other organic compounds (Craig et al., 2005).

Unusual Chemical Transformations

A study on the Betti reaction of 2-naphthol, furfural, and acetamide, including the synthesis of compounds with the furan-2-ylmethyl moiety, revealed unexpected secondary rearrangements. This research contributes to our understanding of complex organic reaction mechanisms and the synthesis of novel organic compounds (Gutnov et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-14-5-2-4-12(8-14)16-9-13(19-23-16)10-17(20)18-11-15-6-3-7-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYVPOEJLKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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